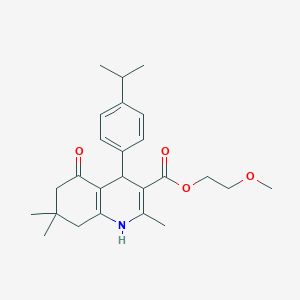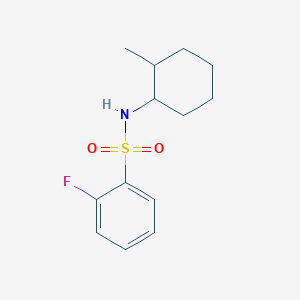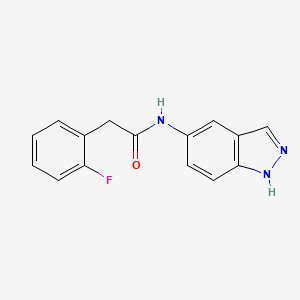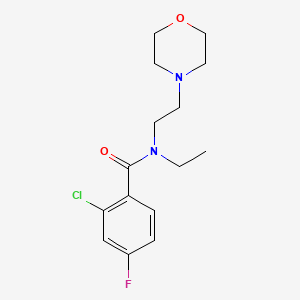![molecular formula C20H27N3O2 B5501177 1-(isopropoxyacetyl)-4-[4-(2-methylphenyl)-1H-pyrazol-5-yl]piperidine](/img/structure/B5501177.png)
1-(isopropoxyacetyl)-4-[4-(2-methylphenyl)-1H-pyrazol-5-yl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related piperidine and pyrazole derivatives often involves multi-step chemical reactions. For instance, the synthesis of pyrazole-piperidine compounds can include steps such as nucleophilic aromatic substitution, followed by cyclization and further functionalization (Fussell et al., 2012). These processes are crucial for introducing various substituents into the piperidine and pyrazole scaffolds, allowing for the precise manipulation of the molecule's physical and chemical properties.
Molecular Structure Analysis
Molecular structure investigations often involve X-ray crystallography, NMR spectroscopy, and computational methods like DFT calculations. These techniques provide insights into the compound's conformation, electronic properties, and intermolecular interactions. For related compounds, studies have shown the importance of conformational analysis in understanding the binding interactions with biological receptors, as well as the role of specific substituents in determining molecular stability and reactivity (Shawish et al., 2021).
Chemical Reactions and Properties
The chemical reactivity of 1-(isopropoxyacetyl)-4-[4-(2-methylphenyl)-1H-pyrazol-5-yl]piperidine can be influenced by its functional groups. For example, pyrazole rings are known for their nucleophilicity, especially at the nitrogen atoms, making them participate in various organic reactions such as cycloadditions, substitutions, and conjugate additions. Piperidine rings, on the other hand, can undergo reactions like N-alkylation, oxidation, and ring-opening under specific conditions, which can be utilized to modify the compound's structure further (Deruiter et al., 1987).
Applications De Recherche Scientifique
Synthesis of Heterocyclic Systems
1-(Isopropoxyacetyl)-4-[4-(2-methylphenyl)-1H-pyrazol-5-yl]piperidine is involved in the synthesis of various heterocyclic compounds. For instance, 1-isopropyl-4-piperidone, a related compound, reacts with sulphur and active methylene nitriles to produce thienopyridines, pyridothienopyrimidines, pyrazolo[4,3-c]pyridines, pyrido[4,3-d]pyrimidines, and other derivatives. These compounds are significant in medicinal chemistry for their potential biological activities (El-kashef, Geies, El-Dean, & Abdel-Hafez, 2007).
Molecular Interaction Studies
The compound is also used in studying molecular interactions, particularly with cannabinoid receptors. N-(Piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, a structurally similar antagonist, has been employed in conformational analyses and pharmacophore models for cannabinoid receptors. These studies are crucial for understanding receptor-ligand interactions and designing new drugs (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).
Synthesis of Radiotracers for PET Imaging
Compounds structurally related to 1-(isopropoxyacetyl)-4-[4-(2-methylphenyl)-1H-pyrazol-5-yl]piperidine have been synthesized for potential imaging of CB1 receptors using PET (Positron Emission Tomography). Such research is significant in neurology and pharmacology for visualizing and quantifying biological processes at the molecular level (Kumar et al., 2004).
In Vitro Metabolism Studies
Diarylpyrazoles, similar in structure to the compound , have been studied for their in vitro metabolism. These studies are critical for understanding the biotransformation of potential therapeutic agents and their interaction with biological systems (Zhang, Ma, Wang, Cole, & Wang, 2005).
Development of Antagonists for Cannabinoid Receptors
The compound is relevant in the development of antagonists for cannabinoid receptors. Studies on similar compounds have led to insights into the structural requirements for potent and selective antagonistic activity at cannabinoid receptors. These findings are valuable in the development of therapeutics for conditions influenced by these receptors (Lan et al., 1999).
Propriétés
IUPAC Name |
1-[4-[4-(2-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl]-2-propan-2-yloxyethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2/c1-14(2)25-13-19(24)23-10-8-16(9-11-23)20-18(12-21-22-20)17-7-5-4-6-15(17)3/h4-7,12,14,16H,8-11,13H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOBPMPIUFFRXLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=C(NN=C2)C3CCN(CC3)C(=O)COC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(isopropoxyacetyl)-4-[4-(2-methylphenyl)-1H-pyrazol-5-yl]piperidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]-N,N-diethylacetamide](/img/structure/B5501101.png)
![1'-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5501102.png)


![N-({1-[(2-isopropylpyrimidin-5-yl)methyl]pyrrolidin-3-yl}methyl)pyridine-2-carboxamide](/img/structure/B5501125.png)

![2,5-dimethyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5501154.png)
![N-(3-methylphenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B5501155.png)
![4-[(dimethylamino)sulfonyl]-N-(2-methoxybenzyl)-2-morpholinecarboxamide](/img/structure/B5501159.png)
![1-[2-(dimethylamino)ethyl]-5-(2-fluorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5501170.png)
![1-amino-N-({2-[4-(2-methoxyphenyl)piperazin-1-yl]pyridin-3-yl}methyl)cyclopropanecarboxamide](/img/structure/B5501178.png)
